potassium (5S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
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Overview
Description
Potassium (5S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[32This compound is often used in combination with beta-lactam antibiotics to overcome antibiotic resistance in bacteria that produce beta-lactamase enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of clavulanate potassium involves the fermentation of Streptomyces clavuligerus, followed by extraction and purification processes. The fermentation broth is treated with solvents to extract the clavulanic acid, which is then converted to its potassium salt form .
Industrial Production Methods
Industrial production of clavulanate potassium typically involves large-scale fermentation processes. The fermentation is carried out under controlled conditions to maximize the yield of clavulanic acid. The extracted clavulanic acid is then purified and converted to clavulanate potassium through a series of chemical reactions .
Chemical Reactions Analysis
Types of Reactions
Clavulanate potassium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of clavulanate potassium, which can have different biological activities and properties .
Scientific Research Applications
Clavulanate potassium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions to study its reactivity and to synthesize new compounds.
Biology: The compound is used to study the mechanisms of beta-lactamase inhibition and to develop new antibiotics.
Medicine: Clavulanate potassium is used in combination with antibiotics to treat bacterial infections, especially those caused by beta-lactamase-producing bacteria.
Industry: It is used in the pharmaceutical industry for the production of antibiotic formulations
Mechanism of Action
Clavulanate potassium works by inhibiting the activity of beta-lactamase enzymes produced by bacteria. These enzymes break down beta-lactam antibiotics, rendering them ineffective. Clavulanate potassium binds to the active site of the beta-lactamase enzyme, preventing it from breaking down the antibiotic. This allows the antibiotic to remain effective against the bacteria .
Comparison with Similar Compounds
Similar Compounds
Sulbactam: Another beta-lactamase inhibitor used in combination with beta-lactam antibiotics.
Uniqueness
Clavulanate potassium is unique in its ability to form stable complexes with beta-lactamase enzymes, making it highly effective in preventing antibiotic resistance. Its combination with amoxicillin is one of the most widely used formulations in treating bacterial infections .
Biological Activity
Potassium (5S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate, commonly known as Penicillin G potassium , is a potent antibiotic primarily used for its broad-spectrum antibacterial properties. This compound is a derivative of penicillin characterized by its bicyclic structure, which includes a thiazolidine ring and a beta-lactam moiety.
- Molecular Formula : C₁₆H₁₇KN₂O₄S
- Molecular Weight : 372.48 g/mol
- Appearance : White crystalline powder
- Solubility : Highly soluble in water
Penicillin G potassium exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process necessary for maintaining cell wall integrity. This action leads to cell lysis and death in susceptible bacteria, particularly effective against Gram-positive organisms such as Streptococcus pneumoniae and Staphylococcus aureus .
Antibacterial Spectrum
The antibacterial activity of Penicillin G potassium encompasses a variety of pathogens:
Bacterial Strain | Sensitivity |
---|---|
Streptococcus pneumoniae | Sensitive |
Staphylococcus aureus | Sensitive |
Neisseria meningitidis | Sensitive |
Clostridium perfringens | Sensitive |
Escherichia coli | Variable sensitivity |
Pharmacokinetics
The pharmacokinetic profile of Penicillin G potassium is critical for its clinical application. Following intravenous administration, the mean serum half-life is approximately 42 minutes in individuals with normal renal function, with significant variations noted in populations with impaired renal function . The compound is predominantly cleared by the kidneys through glomerular filtration and active tubular secretion.
Key Pharmacokinetic Data
Parameter | Value |
---|---|
Mean β-phase half-life | 42 minutes |
Renal clearance | 58–85% of administered dose |
Serum concentration post-administration | 400 mcg/mL (after 5 million units) |
Clinical Applications
Penicillin G potassium is utilized in treating various bacterial infections, including:
- Bacterial meningitis
- Pneumonia
- Skin and soft tissue infections
- Endocarditis
It is administered intravenously to ensure rapid therapeutic effects, particularly in severe infections.
Case Studies and Research Findings
Several studies have documented the efficacy and safety profile of Penicillin G potassium:
- Efficacy Against Resistant Strains : A study demonstrated that Penicillin G remains effective against certain resistant strains when used in combination with other antibiotics, highlighting its relevance in multidrug-resistant scenarios .
- Adverse Reactions : Common adverse reactions include hypersensitivity reactions and gastrointestinal disturbances. Severe cutaneous adverse reactions have been reported, necessitating careful monitoring during treatment .
- Renal Considerations : In patients with renal impairment, adjustments to dosing are crucial due to prolonged serum half-lives observed in such populations .
Properties
Molecular Formula |
C16H17KN2O4S |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
potassium;(5S)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H18N2O4S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1/t11?,12?,14-;/m0./s1 |
InChI Key |
IYNDLOXRXUOGIU-PMIXEWDISA-M |
Isomeric SMILES |
CC1(C(N2[C@@H](S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+] |
Origin of Product |
United States |
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